molecular formula C10H4F2 B11763375 1,4-Diethynyl-2,3-difluorobenzene

1,4-Diethynyl-2,3-difluorobenzene

Cat. No.: B11763375
M. Wt: 162.13 g/mol
InChI Key: VJHNJBKGFCOZHR-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2,3-difluorobenzene is a fluorinated aromatic compound featuring ethynyl (-C≡CH) groups at the 1- and 4-positions and fluorine atoms at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in materials science and coordination chemistry. The compound is synthesized via modifications of procedures used for its monofluorinated analog, 1,4-diethynyl-2-fluorobenzene, by introducing additional fluorine substituents . Its ethynyl groups enable conjugation in polymer backbones or ligand frameworks, while fluorine atoms enhance thermal stability and electron-withdrawing effects.

Properties

Molecular Formula

C10H4F2

Molecular Weight

162.13 g/mol

IUPAC Name

1,4-diethynyl-2,3-difluorobenzene

InChI

InChI=1S/C10H4F2/c1-3-7-5-6-8(4-2)10(12)9(7)11/h1-2,5-6H

InChI Key

VJHNJBKGFCOZHR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C=C1)C#C)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethynyl-2,3-difluorobenzene can be synthesized through a series of chemical reactions. One common method involves the coupling of 2,3-difluoroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst, followed by deprotection of the trimethylsilyl groups to yield the desired product . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous-flow processes to enhance efficiency and safety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Diethynyl-2,3-difluorobenzene in chemical reactions involves the interaction of its ethynyl and fluorine substituents with various reagents. The ethynyl groups can participate in π-π interactions and coupling reactions, while the fluorine atoms can influence the compound’s reactivity through inductive and resonance effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications among 1,4-Diethynyl-2,3-difluorobenzene and related compounds:

Compound Name Substituents Key Functional Groups Primary Applications
This compound Ethynyl (-C≡CH), Fluorine (F) Alkynyl, Fluorine Ligand synthesis, advanced materials
1,4-Dibromo-2,3-difluorobenzene Bromine (Br), Fluorine (F) Halogens Pharmaceutical intermediates, fine chemicals
1,4-Difluoro-2,3-dimethylbenzene Methyl (-CH₃), Fluorine (F) Alkyl, Fluorine Research chemicals, synthetic building blocks
1,4-Diethynyl-tetrafluorobenzene Ethynyl (-C≡CH), Fluorine (F) Alkynyl, Fluorine Conjugated polymers, electronic materials

Key Observations:

  • Substituent Reactivity: Ethynyl groups in this compound facilitate cross-coupling reactions (e.g., Sonogashira coupling), enabling integration into conjugated polymers or metal-organic frameworks. In contrast, bromine in 1,4-Dibromo-2,3-difluorobenzene supports nucleophilic substitution or Suzuki-Miyaura cross-coupling, making it a versatile intermediate in drug synthesis .
  • Electron Effects : Fluorine atoms in all compounds enhance thermal stability and electron-deficient aromatic systems. Methyl groups in 1,4-Difluoro-2,3-dimethylbenzene introduce steric bulk but reduce reactivity compared to halogens or alkynyl groups .

Market and Industrial Relevance

  • 1,4-Dibromo-2,3-difluorobenzene : Dominates the market with a projected CAGR of XX% (2019–2024), driven by demand in pharmaceuticals and agrochemicals. Key vendors include Company C and D, with production capacities detailed in market reports .
  • This compound : Lacks explicit market data but is inferred to occupy a niche role in advanced materials research, given its use in ligand synthesis and polymer chemistry .

Research and Application Insights

  • Materials Science : this compound’s alkynyl-fluorine synergy is exploited in liquid crystalline media and electro-optical components, similar to terphenyl derivatives in .
  • Pharmaceuticals : Brominated analogs are preferred for drug intermediate synthesis due to their reactivity and scalability .

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